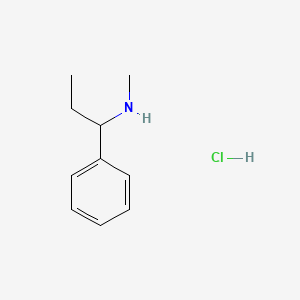

N-Methyl-1-phenylpropan-1-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-methyl-1-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-10(11-2)9-7-5-4-6-8-9;/h4-8,10-11H,3H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNCXRPUXAZUEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76605-79-3 |

Source

|

| Record name | N-Methyl-1-phenylpropan-1-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076605793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU57KD63WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of N-Methyl-1-phenylpropan-1-amine Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-phenylpropan-1-amine hydrochloride, more commonly known as ephedrine hydrochloride, is a sympathomimetic amine with a multifaceted mechanism of action.[1][2] This technical guide provides a comprehensive examination of its pharmacodynamics, focusing on its dual action as both an indirect and direct-acting adrenergic agent. We will delve into its interaction with adrenergic receptors and monoamine transporters, present quantitative binding and functional data, detail relevant experimental protocols, and visualize the core signaling pathways.

Introduction

This compound (Ephedrine HCl) is an alkaloid with a phenethylamine skeleton, historically derived from plants of the Ephedra genus.[3][4] It is utilized clinically for its bronchodilator, vasopressor, and central nervous system stimulant properties.[1][3] Its physiological effects are primarily mediated through the modulation of the sympathetic nervous system.[1][2] Understanding its complex mechanism of action is crucial for its therapeutic application and for the development of novel adrenergic drugs.

Primary Mechanism of Action: Indirect Sympathomimetic Activity

The principal mechanism of action for ephedrine is the indirect stimulation of the adrenergic receptor system.[2][3] This is primarily achieved by increasing the concentration of norepinephrine (NE) in the synaptic cleft through two main processes:

-

Promotion of Norepinephrine Release: Ephedrine is taken up into the presynaptic neuron by the norepinephrine transporter (NET).[5] Once inside, it acts as a false neurotransmitter, displacing norepinephrine from storage vesicles and promoting its release into the synapse via a carrier-mediated exchange mechanism.[5][6] This surge in synaptic norepinephrine leads to the activation of postsynaptic α- and β-adrenergic receptors.[1]

-

Inhibition of Norepinephrine Reuptake: Ephedrine can also inhibit the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, prolonging its duration of action.[1]

The most potent actions of ephedrine and related compounds are as substrates for the norepinephrine transporter, with EC50 values for release in the nanomolar range.[5]

References

- 1. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]

- 2. Ephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Ephedrine - Wikipedia [en.wikipedia.org]

- 4. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

An In-depth Technical Guide to the Toxicological Profile of N-Methyl-1-phenylpropan-1-amine hydrochloride

Disclaimer: The physiological and toxicological properties of N-Methyl-1-phenylpropan-1-amine hydrochloride have not been extensively studied, and specific data from comprehensive toxicological assessments are largely unavailable in published literature.[1][2] This guide provides an overview based on available information for this compound and infers potential toxicological characteristics from structurally related compounds, particularly its isomers and other phenethylamine derivatives. This information is intended for research, scientific, and drug development professionals.

Introduction

This compound is an analytical reference standard structurally categorized as a benzylamine.[1][2] It is a positional isomer of the well-known central nervous system stimulant, methamphetamine (N-methyl-1-phenylpropan-2-amine). Due to the scarcity of direct toxicological data, a structure-activity relationship (SAR) approach is necessary to predict its potential pharmacological and toxicological effects. This document summarizes the available chemical information, discusses the likely mechanism of action based on related compounds, and outlines the standard experimental protocols that would be required to establish a formal toxicological profile.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to toxicological assessment.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N • HCl | PubChem CID 44828360[3] |

| Molecular Weight | 185.7 g/mol | PubChem CID 44828360[3] |

| CAS Number | 76605-79-3 | Cayman Chemical[2] |

| Synonyms | N-methyl-1-phenylpropylamine hydrochloride, α-ethyl-N-methyl-benzenemethanamine, monohydrochloride | Cayman Chemical[2], PubChem CID 44828360[3] |

| Appearance | Crystalline solid | Cayman Chemical[2] |

| Solubility | Soluble in Ethanol (20 mg/ml), DMSO (5 mg/ml), PBS (pH 7.2) (5 mg/ml), and DMF (3 mg/ml) | Cayman Chemical[2] |

Predicted Mechanism of Action and Pharmacological Effects

Based on its structural similarity to phenethylamine stimulants like methamphetamine, this compound is predicted to act as a central nervous system (CNS) stimulant. The primary mechanism is expected to involve the modulation of monoamine neurotransmitter systems.

Likely Mechanism of Action:

-

Monoamine Transporter Interaction: The compound likely binds to and inhibits the reuptake transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1]

-

Neurotransmitter Release: It may also act as a releasing agent, promoting the efflux of these neurotransmitters from presynaptic vesicles into the synaptic cleft.[1][4]

This dual action would lead to increased synaptic concentrations of dopamine, norepinephrine, and serotonin, resulting in potent psychostimulant effects.[1] The pharmacological profile is expected to include increased alertness, energy, and potential for abuse.[4]

Toxicological Data (from Structurally Related Compounds)

No specific toxicological studies for this compound were identified. However, acute toxicity data is available for a different positional isomer, N-methyl-3-phenylpropan-1-amine hydrochloride. While structurally distinct, this data provides a preliminary indication of the potential toxicity of related compounds.

Table 4.1: Acute Toxicity of N-methyl-3-phenylpropan-1-amine hydrochloride

| Test Type | Route of Exposure | Species | Dose | Toxic Effects | Reference |

| LD₅₀ | Intraperitoneal | Mouse | 200 mg/kg | Details of toxic effects not reported other than lethal dose value. | Chemsrc[5] |

For the closer isomer, methamphetamine (N-methyl-1-phenylpropan-2-amine), the toxicological profile is well-documented and includes neurotoxicity, cardiotoxicity, and high potential for abuse and addiction.[4][6] Chronic use is associated with cognitive deficits, psychiatric disturbances, and cardiovascular damage.

Standard Experimental Protocols for Toxicological Assessment

A comprehensive toxicological evaluation of this compound would necessitate a battery of in vitro and in vivo assays. The following are standard protocols that would be employed.

The "Up-and-Down Procedure" (OECD Test Guideline 425) is a common method to determine the acute oral LD₅₀. This protocol uses a sequential dosing approach to minimize the number of animals required.

The bacterial reverse mutation test, or Ames test (OECD Test Guideline 471), is a standard in vitro assay to assess mutagenic potential. It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis. A positive result indicates that the substance can cause a reversion to the wild type, suggesting it is a mutagen.

Long-term rodent bioassays (e.g., 2-year studies in rats and mice) are the gold standard for assessing chronic toxicity and carcinogenicity (OECD Test Guidelines 451 and 453). Animals are administered the test substance daily, and a full range of tissues are examined histopathologically at the end of the study.

To assess effects on fertility and embryonic development, a two-generation study in rodents (OECD Test Guideline 416) would be conducted. This involves treating parent animals before mating and continuing treatment through gestation and lactation for two generations to evaluate reproductive performance and developmental endpoints in offspring.

Conclusion and Future Directions

There is a significant data gap regarding the toxicological profile of this compound. While it is primarily used as an analytical standard, its structural similarity to potent CNS stimulants like methamphetamine suggests a potential for significant pharmacological activity and toxicity.[1][4] The predicted mechanism of action involves interference with monoamine transporters, which could lead to stimulant effects and a corresponding abuse liability.

A comprehensive evaluation including acute, chronic, genetic, and reproductive toxicity studies is required to formally characterize its safety profile. Until such data is available, this compound should be handled with appropriate caution, assuming a toxicological profile similar to other potent phenethylamine stimulants. Future research should focus on conducting these standard toxicological assays to provide the necessary data for a complete risk assessment.

References

- 1. Buy N-methyl-1-phenyl-1-propanamine hydrochloride (EVT-1470654) | 76605-79-3 [evitachem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C10H16ClN | CID 44828360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-methyl-1-phenylpropan-d6-2-amine,monohydrochloride | 1219805-26-1 | Benchchem [benchchem.com]

- 5. CAS#:30684-07-2 | Benzenepropanamine,N-methyl-, hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 6. books.rsc.org [books.rsc.org]

"N-Methyl-1-phenylpropan-1-amine hydrochloride chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-phenylpropan-1-amine hydrochloride is a substituted phenethylamine derivative with a structural resemblance to known central nervous system stimulants. Classified as a benzylamine, this compound is primarily utilized as an analytical reference standard in forensic and research settings.[1][2] Its mechanism of action is understood to involve the modulation of monoamine neurotransmitter systems, specifically by interacting with dopamine, norepinephrine, and serotonin transporters. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical protocols, and known pharmacological characteristics, serving as a technical resource for the scientific community.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound, N-Methyl-1-phenylpropan-1-amine. The presence of the hydrochloride salt enhances the compound's stability and solubility in polar solvents.

Chemical Structure

The chemical structure of this compound is characterized by a phenyl group and a methylamino group attached to the first carbon of a propane chain.

Chemical Identifiers:

-

IUPAC Name: N-methyl-1-phenylpropan-1-amine;hydrochloride[3]

-

Molecular Weight: 185.69 g/mol [3]

-

Canonical SMILES: CCC(C1=CC=CC=C1)NC.Cl[3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a crystalline solid and exhibits solubility in various organic solvents.[1] The physiological and toxicological properties of this compound are largely not yet fully characterized.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ClN | [1][3] |

| Molecular Weight | 185.7 g/mol (as HCl salt), 149.23 g/mol (free base) | [1][4] |

| Physical Form | Crystalline solid | [1] |

| Solubility | DMF: 3 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 5 mg/ml | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 5 years (under specified storage conditions) | [1] |

Synthesis and Characterization

The primary synthetic route to N-Methyl-1-phenylpropan-1-amine is through the reductive amination of a suitable ketone precursor.

Synthesis Protocol: Reductive Amination

A general method for the synthesis involves the reaction of propiophenone with methylamine in the presence of a reducing agent.[5]

Reaction Scheme:

Experimental Protocol (General):

-

Imine Formation: To a solution of propiophenone (1.0 equivalent) in an anhydrous solvent such as methanol or dichloromethane (DCM) at 0°C, add methylamine (3-10 equivalents). The reaction mixture is stirred for 15 minutes to facilitate the formation of the corresponding imine.[6]

-

Reduction: Sodium triacetoxyborohydride (2.0 equivalents) is added portion-wise to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for 3 hours.[6]

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous phase is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[6]

-

Purification and Salt Formation: The crude product is purified by flash chromatography. To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid. The resulting salt is then isolated, for instance, by crystallization.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

A common method for the analysis of this compound involves GC-MS. The following is a representative protocol:

-

Instrumentation: Agilent GC-MS system or equivalent.

-

Column: HP-1MS (100% dimethylpolysiloxane), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

-

Carrier Gas: Helium at a flow rate of 1.2 ml/min.

-

Injector: 280°C, split mode (e.g., 1:50).

-

Oven Program: Initial temperature of 170°C for 1 minute, followed by a ramp to a higher temperature.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Pharmacological Profile

This compound is known to be a central nervous system stimulant.[2][8] Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems.

Mechanism of Action: Interaction with Monoamine Transporters

The compound acts by binding to and inhibiting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.[2] It is also suggested to increase the release of these neurotransmitters.[2][8]

Signaling Pathway Diagram:

Pharmacological Effects

The pharmacological effects of N-Methyl-1-phenylpropan-1-amine are consistent with those of other central nervous system stimulants and include increased energy, alertness, and cognitive function.[8] It may also act as an appetite suppressant.[8] Due to its mechanism of action, there is a potential for abuse and dependency, similar to other amphetamine-like substances.[8]

Applications in Research

This compound serves as a crucial tool in several areas of scientific research.

Analytical Reference Standard

The primary application of this compound is as an analytical reference standard in forensic analysis and drug testing.[1][2] Its well-defined chemical properties make it suitable for the calibration of analytical instrumentation and for the positive identification of the substance in seized materials or biological samples.

Experimental Workflow for Forensic Analysis:

Pharmaceutical and Pharmacological Research

In a research context, this compound can be used to study the structure-activity relationships of phenethylamine derivatives and their interactions with monoamine transporters.[2] It can also serve as a starting point for the development of novel compounds with potential therapeutic applications, for example, in the treatment of ADHD or narcolepsy, although this would require significant modification to enhance safety and efficacy.[2][8]

Safety and Handling

Hazard Identification

The free base form of N-Methyl-1-phenylpropan-1-amine is classified as causing serious eye irritation and may cause skin irritation.[4]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H319 (Causes serious eye irritation)[4]

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[4]

Handling and Storage Recommendations

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area. For long-term storage, it should be kept at -20°C in a tightly sealed container.[1]

Conclusion

This compound is a valuable research tool for the scientific community, particularly in the fields of forensic science, analytical chemistry, and pharmacology. Its well-defined chemical structure and properties make it an ideal analytical standard. While its pharmacological profile as a monoamine transporter inhibitor is understood in general terms, further research is needed to fully elucidate its specific binding affinities, in vivo effects, and toxicological profile. This guide provides a foundational understanding of this compound to support its safe and effective use in a research setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Buy N-methyl-1-phenyl-1-propanamine hydrochloride (EVT-1470654) | 76605-79-3 [evitachem.com]

- 3. This compound | C10H16ClN | CID 44828360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-1-phenylpropan-1-amine | C10H15N | CID 301002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 1-chloro-N-methyl-1-phenylpropan-2-amine HCl | 25394-33-6 | Benchchem [benchchem.com]

- 8. N-methyl-1-phenylpropan-d6-2-amine,monohydrochloride | 1219805-26-1 | Benchchem [benchchem.com]

Spectroscopic Characterization of N-Methyl-1-phenylpropan-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-1-phenylpropan-1-amine hydrochloride (CAS No: 76605-79-3), a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: N-methyl-1-phenylpropan-1-amine;hydrochloride[1]

-

Molecular Formula: C₁₀H₁₆ClN[1]

-

Molecular Weight: 185.69 g/mol [1]

-

Synonyms: N-Methyl-1-phenylpropylamine hydrochloride[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for N-Methyl-1-phenylpropan-1-amine

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H | C₆H₅ |

| CH-N | 3.50 - 3.70 | Triplet | 1H | CH attached to N and phenyl |

| N-CH₃ | 2.30 - 2.50 | Singlet | 3H | CH₃ on Nitrogen |

| CH₂ | 1.60 - 1.80 | Multiplet | 2H | Methylene group |

| CH₃ | 0.80 - 1.00 | Triplet | 3H | Terminal methyl group |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Phenyl C (quaternary) | 140 - 145 | C attached to propyl chain |

| Phenyl C-H | 125 - 130 | Aromatic carbons |

| CH-N | 60 - 65 | Carbon attached to N and phenyl |

| N-CH₃ | 30 - 35 | Carbon of the N-methyl group |

| CH₂ | 25 - 30 | Methylene carbon |

| CH₃ | 10 - 15 | Terminal methyl carbon |

Note: These are predicted values for the free base. For the hydrochloride salt, the signals for protons and carbons alpha and beta to the nitrogen atom are expected to shift downfield due to the electron-withdrawing effect of the protonated amine.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 2700 | Strong, Broad | N-H stretch of the secondary ammonium salt |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2970 - 2850 | Medium-Strong | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |

| 760, 700 | Strong | C-H out-of-plane bending for a monosubstituted benzene ring |

Data is based on typical values for secondary amine hydrochlorides and substituted benzenes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, the mass spectrum will typically show the molecular ion of the free base.

Table 3: Expected Mass Spectrometry Fragmentation for N-Methyl-1-phenylpropan-1-amine

| m/z | Relative Intensity (%) | Assignment |

| 149 | Moderate | [M]⁺ (Molecular ion of the free base) |

| 120 | High | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Fragmentation data is based on the analysis of the free base, N-Methyl-1-phenylpropan-1-amine. The hydrochloride salt is not typically observed directly in the mass spectrum under standard electron ionization conditions.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in an NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3]

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[2]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct infusion mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). The hydrochloride salt may need to be converted to the free base prior to GC-MS analysis by neutralization with a base.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition (GC-MS):

-

Gas Chromatography:

-

Use a suitable capillary column (e.g., a non-polar or mid-polar column).

-

Set an appropriate temperature program to separate the analyte from the solvent and any impurities.

-

-

Mass Spectrometry:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).

-

Data Processing:

-

Identify the peak corresponding to N-Methyl-1-phenylpropan-1-amine in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Workflow Diagram

Caption: Workflow for the spectroscopic analysis of N-Methyl-1-phenylpropan-1-amine HCl.

References

Isomers of N-Methyl-1-phenylpropan-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-phenylpropan-1-amine, a structural isomer of methamphetamine, is a chiral compound existing as two distinct enantiomers: (R)-N-Methyl-1-phenylpropan-1-amine and (S)-N-Methyl-1-phenylpropan-1-amine. Due to the critical role of stereochemistry in determining the pharmacological and toxicological profiles of bioactive molecules, a thorough understanding of the properties and synthesis of each isomer is paramount for research and drug development. This technical guide provides a comprehensive overview of the isomers of N-Methyl-1-phenylpropan-1-amine hydrochloride, including their physicochemical properties, potential pharmacological activities based on structurally related compounds, and detailed experimental protocols for their synthesis and chiral separation. While specific pharmacological data for the individual enantiomers of N-Methyl-1-phenylpropan-1-amine is limited in publicly accessible literature, this guide extrapolates potential mechanisms of action and signaling pathways based on well-characterized analogous phenethylamines.

Introduction to the Isomers of N-Methyl-1-phenylpropan-1-amine

N-Methyl-1-phenylpropan-1-amine possesses a stereocenter at the first carbon of the propane chain (C1), which is bonded to the phenyl group, the ethyl group, the methylamino group, and a hydrogen atom. This chirality gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. The hydrochloride salt form enhances the stability and water solubility of the compound.[1]

The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, often leads to significant differences in their pharmacodynamic and pharmacokinetic properties. A well-known example is the isomeric pair of N-Methyl-1-phenylpropan-2-amine (methamphetamine), where the (S)-enantiomer is a potent central nervous system (CNS) stimulant, while the (R)-enantiomer has primarily peripheral sympathomimetic effects. Although the physiological and toxicological properties of the individual isomers of N-Methyl-1-phenylpropan-1-amine are not extensively documented, it is reasonable to hypothesize that they too will exhibit stereospecific biological activities.[2]

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. Data for the individual enantiomers are not separately available but are expected to be identical except for the direction of optical rotation.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ClN | [1] |

| Molecular Weight | 185.69 g/mol | [1] |

| CAS Number | 76605-79-3 (for hydrochloride salt) | [3] |

| Appearance | Crystalline solid | [3] |

| SMILES | CCC(C1=CC=CC=C1)NC.Cl | [1] |

| InChI Key | HUNCXRPUXAZUEN-UHFFFAOYSA-N | [1] |

Potential Pharmacological Profile and Signaling Pathways

Due to the limited specific research on the individual isomers of N-Methyl-1-phenylpropan-1-amine, the following discussion on pharmacology and signaling pathways is based on the established mechanisms of structurally similar phenethylamine derivatives, such as methamphetamine and other stimulants. These compounds typically act as indirect sympathomimetics, modulating the levels of monoamine neurotransmitters in the synaptic cleft.

The primary mechanism of action is expected to involve the inhibition of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as promoting the release of these neurotransmitters.[2][4] The specific affinity and activity at each transporter are likely to differ between the (R) and (S) enantiomers, leading to distinct pharmacological profiles.

Experimental Protocols

Enantioselective Synthesis of (R)- and (S)-N-Methyl-1-phenylpropan-1-amine

The enantioselective synthesis of the individual isomers can be achieved through reductive amination of propiophenone with methylamine, utilizing a chiral catalyst.

Materials:

-

Propiophenone

-

Methylamine solution (e.g., in ethanol)

-

Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)

-

Reducing agent (e.g., Hantzsch ester or sodium borohydride)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Hydrochloric acid solution (e.g., in diethyl ether or isopropanol)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propiophenone (1 equivalent) and the chiral catalyst (0.01-0.1 equivalents) in the anhydrous solvent.

-

Add the methylamine solution (1.5-2 equivalents) to the flask and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at the appropriate temperature (this will be dependent on the catalyst and reducing agent used) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the free base of the desired enantiomer.

-

Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid to precipitate the hydrochloride salt.

-

Filter the precipitate, wash with cold solvent, and dry under vacuum to yield the enantiomerically enriched this compound.

Chiral Separation of Racemic N-Methyl-1-phenylpropan-1-amine

The separation of a racemic mixture of N-Methyl-1-phenylpropan-1-amine into its constituent enantiomers can be performed using chiral high-performance liquid chromatography (HPLC).

Instrumentation and Materials:

-

High-performance liquid chromatograph with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® or Chiralcel®)

-

Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a basic additive (e.g., diethylamine or butylamine) to improve peak shape.

-

Racemic this compound

-

Reference standards for the (R) and (S) enantiomers (if available)

Procedure:

-

Prepare the mobile phase by mixing the appropriate volumes of the non-polar solvent, polar modifier, and basic additive. Degas the mobile phase before use.

-

Install the chiral column in the HPLC system and equilibrate it with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Dissolve a small amount of the racemic this compound in the mobile phase to prepare a sample solution.

-

Inject the sample solution onto the column.

-

Monitor the elution of the enantiomers using the UV detector at a suitable wavelength (e.g., 254 nm).

-

The two enantiomers will elute at different retention times. Identify the peaks corresponding to each enantiomer.

-

Optimize the separation by adjusting the mobile phase composition (e.g., the percentage of the polar modifier) and the flow rate to achieve baseline resolution.

-

For preparative separation, a larger-scale chiral column and HPLC system would be required, and fractions corresponding to each enantiomeric peak would be collected.

Conclusion

The isomers of this compound represent an important area for further research in pharmacology and toxicology. While specific data on the differential biological activities of the (R) and (S) enantiomers are currently lacking, the well-established stereospecificity of related phenethylamines underscores the necessity of studying these isomers individually. The experimental protocols outlined in this guide for enantioselective synthesis and chiral separation provide a foundation for researchers to produce and isolate these compounds for further investigation. Future studies are warranted to elucidate the specific receptor binding profiles, metabolic pathways, and physiological effects of each enantiomer to fully understand their potential as research tools or therapeutic agents.

References

- 1. This compound | C10H16ClN | CID 44828360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy N-methyl-1-phenyl-1-propanamine hydrochloride (EVT-1470654) | 76605-79-3 [evitachem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. N-methyl-1-phenylpropan-d6-2-amine,monohydrochloride | 1219805-26-1 | Benchchem [benchchem.com]

Pharmacological Profile of N-Methyl-1-phenylpropan-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-phenylpropan-1-amine hydrochloride is classified as a monoamine transporter inhibitor, exhibiting properties consistent with a central nervous system stimulant. Its mechanism of action involves the modulation of neurotransmitter levels, specifically dopamine, norepinephrine, and serotonin, in the synaptic cleft. This technical guide provides a comprehensive overview of its pharmacological classification, putative mechanism of action, and the experimental protocols required for its characterization. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide focuses on the established methodologies for evaluating compounds of this class, providing a framework for its pharmacological investigation.

Pharmacological Classification

This compound is structurally categorized as a benzylamine.[1] Based on its mechanism of action, it is pharmacologically classified as a monoamine reuptake inhibitor . It is understood to act as a central nervous system stimulant by increasing the synaptic concentrations of key monoamine neurotransmitters.[1]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. This is achieved through its interaction with the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By blocking these transporters, the compound increases the duration and intensity of neurotransmitter signaling at the postsynaptic receptors.[1]

Signaling Pathway of a Monoamine Reuptake Inhibitor

The following diagram illustrates the generalized signaling pathway affected by a monoamine reuptake inhibitor like this compound.

Quantitative Pharmacological Data

A thorough review of the scientific literature did not yield specific quantitative data (e.g., Ki, IC50, EC50 values) for this compound at the dopamine, norepinephrine, and serotonin transporters. While the compound is known to interact with these transporters, the precise affinity and potency have not been publicly documented. For context, Table 1 provides a template for how such data would be presented.

Table 1: Monoamine Transporter Binding Affinity and Functional Potency (Illustrative)

| Transporter | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |

|---|---|---|

| Dopamine (DAT) | Data not available | Data not available |

| Norepinephrine (NET) | Data not available | Data not available |

| Serotonin (SERT) | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the pharmacological profile of a monoamine reuptake inhibitor such as this compound.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for monoamine transporters by measuring its ability to displace a specific radiolabeled ligand.

Experimental Workflow

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.

-

Initiate the binding reaction by adding the prepared cell membranes.

-

Incubate at room temperature to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Monoamine Uptake Assay

This assay measures the functional potency (IC50) of the test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

Protocol:

-

Cell Culture:

-

Plate cells expressing hDAT, hNET, or hSERT in a 96-well plate and grow to confluence.

-

-

Uptake Inhibition Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Initiate monoamine uptake by adding a solution containing a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of inhibition of monoamine uptake against the concentration of the test compound to determine the IC50 value.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing in vivo evidence of the compound's effect on monoamine release and reuptake.

Experimental Workflow

Protocol:

-

Surgical Procedure:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a guide cannula into the brain region of interest (e.g., nucleus accumbens or striatum for dopamine).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect baseline dialysate samples.

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals.

-

-

Neurochemical Analysis:

-

Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels and plot against time to determine the effect of the compound on extracellular monoamine levels.

-

Conclusion

This compound is pharmacologically classified as a monoamine reuptake inhibitor with central nervous system stimulant properties. While its precise quantitative interaction with dopamine, norepinephrine, and serotonin transporters is not well-documented in publicly available literature, the experimental protocols outlined in this guide provide a robust framework for its comprehensive pharmacological characterization. Further research is warranted to elucidate the specific binding affinities and functional potencies of this compound to better understand its therapeutic potential and toxicological profile.

References

Methodological & Application

Application Notes and Protocols for N-Methyl-1-phenylpropan-1-amine hydrochloride as an Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of N-Methyl-1-phenylpropan-1-amine hydrochloride as an analytical reference standard. This compound is essential for the accurate identification and quantification of N-Methyl-1-phenylpropan-1-amine in forensic, research, and pharmaceutical settings.

Introduction

This compound is a certified reference material categorized as a benzylamine.[1] It is intended for use in research and forensic applications for the qualitative and quantitative analysis of N-Methyl-1-phenylpropan-1-amine.[1] Given its structural similarity to controlled substances like methamphetamine, its primary application is in the development and validation of analytical methods for the detection of amphetamine-type stimulants and their analogs.

Physicochemical Properties and Data

Accurate analytical work relies on well-characterized reference standards. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Chemical Name | α-ethyl-N-methyl-benzenemethanamine, monohydrochloride | [1] |

| Synonyms | N-methyl-1-phenylpropylamine hydrochloride | [1][2] |

| CAS Number | 76605-79-3 | [1][2] |

| Molecular Formula | C₁₀H₁₅N • HCl | [1][2] |

| Molecular Weight | 185.7 g/mol | [1][2] |

| Purity | ≥98% | [1] |

| Appearance | A crystalline solid | [1] |

| Solubility | DMF: 3 mg/mL, DMSO: 5 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 5 mg/mL | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 5 years | [1] |

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. Analysts should verify the performance of these methods in their own laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a primary technique for the identification and quantification of volatile and semi-volatile compounds like N-Methyl-1-phenylpropan-1-amine. The following protocol is adapted from validated methods for amphetamine and its analogs.[3][4][5][6][7]

3.1.1. Sample Preparation and Derivatization

For analysis of biological samples, a liquid-liquid or solid-phase extraction is typically required to isolate the analyte from the matrix.[3][6] Derivatization is often employed to improve the chromatographic properties and mass spectral characteristics of amphetamine-like compounds.[4][5][6]

-

Extraction: A liquid-liquid extraction with an organic solvent (e.g., toluene) under alkaline conditions (pH 8.1) can be employed.[7]

-

Derivatization: Acetylation or perfluoroacylation are common derivatization techniques. For example, derivatization with heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA) can be performed.[4][6]

-

Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

-

Add 50 µL of ethyl acetate and 50 µL of HFBA.

-

Cap the vial and heat at 70°C for 20 minutes.

-

After cooling, evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

3.1.2. GC-MS Instrumentation and Conditions

| Parameter | Recommended Condition |

| Instrument | Agilent GC/MS 7890/5977 or equivalent[8] |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |

| Injector Temperature | 270°C[8] |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 20:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8] |

| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. |

| MS Transfer Line Temp | 280°C |

| MS Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |

| Scan Range | 40-400 amu |

3.1.3. Expected Results

The mass spectrum of the underivatized N-Methyl-1-phenylpropan-1-amine is expected to show characteristic fragments. The most abundant ions are listed in the table below. The retention time will be specific to the validated method.

| Ion Type | m/z | Relative Abundance |

| Top Peak | 120 | High |

| 2nd Highest | 42 | Medium |

| 3rd Highest | 91 | Medium |

(Data sourced from PubChem CID 301002)[9]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with UV detection is a versatile technique for the quantification of this compound. The following is a general-purpose reversed-phase method that can be optimized for specific applications.

3.2.1. Sample Preparation

-

Accurately weigh the reference standard and dissolve in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution (e.g., 1 mg/mL).

-

Prepare working standards by serial dilution of the stock solution.

-

For analytical samples, dissolve in the mobile phase to an expected concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

3.2.2. HPLC Instrumentation and Conditions

| Parameter | Recommended Condition |

| Instrument | Standard HPLC system with UV detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v). The exact ratio should be optimized for best separation. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the analysis of this compound using GC-MS and HPLC.

Safety Precautions

This compound is intended for research and forensic use only. The toxicological properties of this compound are not fully known.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a fume hood.

Disclaimer

The information and protocols provided in these application notes are for guidance only and are based on currently available information for this compound and structurally related compounds. It is the responsibility of the user to validate any analytical method for its intended purpose. The supplier of the reference standard does not assume any liability for the use of this information.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C10H16ClN | CID 44828360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jfda-online.com [jfda-online.com]

- 5. Determination of amphetamine, methamphetamine, MDA and MDMA in human hair by GC-EI-MS after derivatization with perfluorooctanoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal-imab-bg.org [journal-imab-bg.org]

- 7. ukm.my [ukm.my]

- 8. dea.gov [dea.gov]

- 9. N-Methyl-1-phenylpropan-1-amine | C10H15N | CID 301002 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Methyl-1-phenylpropan-1-amine hydrochloride in Forensic Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-phenylpropan-1-amine hydrochloride (NMPA), a structural isomer of methamphetamine, is classified as a benzylamine and is primarily available as an analytical reference standard.[1][2] Its physiological and toxicological properties are not well-documented in scientific literature.[1][2] However, due to its structural similarity to potent psychostimulants like methamphetamine, its presence in forensic casework, either as a designer drug or a synthesis byproduct, is a significant concern for toxicologists.[3][4] This document provides detailed application notes and protocols for the forensic toxicological analysis of NMPA.

One of the primary challenges in the forensic analysis of NMPA is its analytical similarity to its isomers, particularly methamphetamine and phenpromethamine. These compounds can produce identical mass spectra, making chromatographic separation essential for unambiguous identification.[5]

Toxicological Profile (Inferred)

While specific toxicological data for NMPA is scarce, its mechanism of action can be inferred from its structure. It is suggested that NMPA acts by increasing the synaptic concentrations of key neurotransmitters such as dopamine, norepinephrine, and serotonin.[4] This is likely achieved through interaction with and inhibition of monoamine transporters.[4] The toxicological effects of N-substituted phenethylamines typically include sympathomimetic and serotonergic toxidromes, which can manifest as agitation, hallucinations, tachycardia, hypertension, and in severe cases, seizures and hyperthermia.

Quantitative Data from Forensic Casework

To date, there is a lack of published forensic case reports detailing quantitative data for N-Methyl-1-phenylpropan-1-amine in biological specimens. For illustrative purposes, the following table provides a hypothetical representation of concentrations that might be encountered in forensic toxicology casework, based on data from related phenethylamine compounds.

| Biological Matrix | Analyte | Concentration Range (ng/mL) | Method of Analysis | Comments |

| Blood | N-Methyl-1-phenylpropan-1-amine | 10 - 200 | LC-MS/MS | Concentrations in the lower range may be associated with recreational use, while higher concentrations could indicate acute intoxication or overdose. |

| Urine | N-Methyl-1-phenylpropan-1-amine | 50 - 1000 | GC-MS, LC-MS/MS | Parent drug is expected to be excreted in urine. Higher concentrations are typical due to accumulation. |

| Urine | Nor-N-Methyl-1-phenylpropan-1-amine (Hypothetical Metabolite) | 20 - 500 | GC-MS, LC-MS/MS | Detection of metabolites can confirm ingestion and provide a longer detection window. |

| Blood | Methamphetamine | 20 - 500 | LC-MS/MS | For comparison; concentrations can vary widely depending on the dose and individual. |

| Urine | Methamphetamine | 100 - 5000 | GC-MS, LC-MS/MS | For comparison; typically found in higher concentrations than in blood. |

Experimental Protocols

Protocol 1: Analysis of N-Methyl-1-phenylpropan-1-amine in Blood by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of NMPA in whole blood, designed to achieve chromatographic separation from its isomers.

1. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of calibrator, control, or patient blood sample in a 10 mL glass tube, add 100 µL of an internal standard working solution (e.g., N-Methyl-1-phenylpropan-1-amine-d5 at 100 ng/mL). b. Add 1 mL of 0.1 M sodium carbonate buffer (pH 10). c. Vortex for 10 seconds. d. Add 5 mL of n-butyl chloride. e. Cap and gently rock for 20 minutes. f. Centrifuge at 3000 rpm for 10 minutes. g. Transfer the upper organic layer to a clean 10 mL glass tube. h. Add 200 µL of 0.1 M HCl in methanol. i. Evaporate the solvent to dryness under a stream of nitrogen at 40°C. j. Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

-

Mass Spectrometer: Sciex 6500 QTRAP or equivalent.

-

Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 150 x 2.1 mm, 5 µm) to ensure separation of isomers.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N-Methyl-1-phenylpropan-1-amine: Precursor ion m/z 150 -> Product ions m/z 119, 91.[5]

-

N-Methyl-1-phenylpropan-1-amine-d5 (IS): Precursor ion m/z 155 -> Product ions m/z 124, 92.

-

Methamphetamine: Precursor ion m/z 150 -> Product ions m/z 119, 91.

-

-

Validation Parameters: The method should be validated according to SWGTOX guidelines, including evaluation of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects.[3]

Protocol 2: Analysis of N-Methyl-1-phenylpropan-1-amine in Urine by GC-MS

This protocol describes a gas chromatography-mass spectrometry (GC-MS) method for the analysis of NMPA in urine, including a derivatization step to improve chromatographic performance and mass spectral characteristics.

1. Sample Preparation (Solid-Phase Extraction and Derivatization): a. To 2 mL of urine, add an appropriate internal standard (e.g., N-Methyl-1-phenylpropan-1-amine-d5). b. Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge. c. Wash the cartridge with deionized water and methanol. d. Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium hydroxide. e. Evaporate the eluate to dryness under nitrogen. f. Reconstitute the residue in 50 µL of ethyl acetate. g. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). h. Cap the vial and heat at 70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-550 amu.

-

Key Fragment Ions for TMS-derivatized NMPA (Hypothetical): The mass spectrum would be expected to show a molecular ion and characteristic fragments resulting from the cleavage of the trimethylsilyl group and fragmentation of the propanamine backbone.

Visualizations

Caption: General workflow for forensic toxicological analysis.

Caption: Proposed metabolic pathway for N-Methyl-1-phenylpropan-1-amine.

References

Application Note: Quantitative Analysis of N-Methyl-1-phenylpropan-1-amine Hydrochloride using LC-MS/MS

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Methyl-1-phenylpropan-1-amine hydrochloride in a given matrix. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound for various applications, including pharmacokinetic studies and quality control.

Introduction

N-Methyl-1-phenylpropan-1-amine, a substituted amphetamine derivative, requires a robust analytical method for its accurate quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal technique for analyzing complex matrices.[1] This application note provides a comprehensive protocol for the quantitative analysis of this compound.

Experimental

Sample Preparation

A simple "dilute and shoot" approach or a protein precipitation step is often sufficient for sample preparation, depending on the complexity of the sample matrix.[2]

Protocol: Protein Precipitation

-

To 100 µL of the sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a reverse-phase C18 column. The mobile phase composition and gradient are optimized to achieve good peak shape and separation from matrix components.

| Parameter | Condition |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | Analyte |

Results and Discussion

Linearity and Range

The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL. The coefficient of determination (R²) was consistently >0.99.

| Analyte | Calibration Range (ng/mL) | R² |

| N-Methyl-1-phenylpropan-1-amine | 1 - 1000 | 0.9985 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results were within the acceptable limits of ±15%.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5 | 4.2 | 5.8 | 102.3 |

| Medium | 100 | 3.1 | 4.5 | 98.7 |

| High | 800 | 2.5 | 3.9 | 101.5 |

Workflow Diagram

Caption: LC-MS/MS workflow for N-Methyl-1-phenylpropan-1-amine quantification.

Conclusion

This application note presents a reliable and robust LC-MS/MS method for the quantification of this compound. The method is sensitive, selective, and accurate, making it well-suited for various research and drug development applications. The provided protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

N-Methyl-1-phenylpropan-1-amine Hydrochloride: Applications and Protocols in Neuropharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-Methyl-1-phenylpropan-1-amine hydrochloride is a benzylamine derivative with a structural resemblance to known central nervous system stimulants. While its physiological and toxicological properties are not extensively documented in publicly available research, it is primarily utilized as an analytical reference standard in forensic and research settings.[1] Its mechanism of action is believed to involve the modulation of monoamine neurotransmitter systems, specifically by interacting with and potentially inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[2] This activity suggests its potential as a tool compound for studying the structure-activity relationships of monoamine transporter ligands and for the development of novel therapeutics targeting these systems.

It is crucial to distinguish N-Methyl-1-phenylpropan-1-amine from its structural isomer, N-methyl-1-phenylpropan-2-amine, commonly known as methamphetamine. The positional difference of the methyl group on the propane chain significantly alters the pharmacological profile, and data for one cannot be extrapolated to the other. Much of the available literature often confounds these two isomers, highlighting the need for careful compound identification in any research endeavor.

The primary application of this compound in neuropharmacological research lies in its potential to serve as a reference compound in studies investigating the mechanisms of monoamine reuptake and release. Its stimulant properties, presumed to stem from increasing synaptic concentrations of dopamine, norepinephrine, and serotonin, make it a candidate for in vitro and in vivo models of psychostimulant action.[2][3]

Mechanism of Action: Monoamine Transporter Interaction

N-Methyl-1-phenylpropan-1-amine is thought to exert its effects by binding to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] This binding can lead to two primary outcomes: inhibition of neurotransmitter reuptake or induction of neurotransmitter release (efflux). By blocking the reuptake of neurotransmitters from the synaptic cleft, their concentration and duration of action are increased, leading to enhanced downstream signaling.

Data Presentation

A comprehensive search of publicly available scientific literature did not yield specific quantitative data (e.g., Ki or IC50 values) for the binding affinity of this compound to monoamine transporters. Researchers are advised to perform their own in vitro binding and functional assays to determine these values. For comparative purposes, the table below is provided as a template for organizing such experimental data.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Dopamine Release EC50 (nM) | Norepinephrine Release EC50 (nM) | Serotonin Release EC50 (nM) |

| N-Methyl-1-phenylpropan-1-amine HCl | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| (+)-Methamphetamine | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |

| Cocaine | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the neuropharmacological profile of this compound.

Protocol 1: In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

[3H]WIN 35,428 (for DAT)

-

[3H]Nisoxetine (for NET)

-

[3H]Citalopram (for SERT)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Nonspecific binding competitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT)

-

96-well microplates

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the target transporter.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

For total binding wells, add only buffer and radioligand.

-

For nonspecific binding wells, add buffer, radioligand, and the nonspecific competitor.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting nonspecific binding from total binding.

-

Determine the IC50 value by nonlinear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Neurotransmitter Release Assay

Objective: To determine the potency (EC50) and efficacy of this compound to induce the release of dopamine, norepinephrine, and serotonin from rat brain synaptosomes.

Materials:

-

Rat striatal, hippocampal, or cortical tissue

-

[3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin

-

This compound

-

Krebs-Ringer buffer (pH 7.4)

-

Perfusion system

-

Liquid scintillation counter

Procedure:

-

Prepare synaptosomes from the desired rat brain region.

-

Preload the synaptosomes with the respective radiolabeled neurotransmitter.

-

Transfer the preloaded synaptosomes to a perfusion system and wash with buffer to establish a stable baseline of spontaneous release.

-

Expose the synaptosomes to varying concentrations of this compound for a short period (e.g., 5 minutes).

-

Collect the perfusate fractions at regular intervals.

-

At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

-

Quantify the radioactivity in each perfusate fraction and the synaptosome lysate using a liquid scintillation counter.

-

Calculate the amount of neurotransmitter released as a percentage of the total radioactivity.

-

Determine the EC50 and maximal efficacy (Emax) values by nonlinear regression analysis of the dose-response data.

Mandatory Visualization

Caption: Proposed mechanism of action for N-Methyl-1-phenylpropan-1-amine.

Caption: Experimental workflow for in vitro monoamine transporter binding assay.

References

Application Notes and Protocols: N-Methyl-1-phenylpropan-1-amine Hydrochloride as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methyl-1-phenylpropan-1-amine hydrochloride as a versatile precursor in organic synthesis. This document includes key physical and chemical data, detailed experimental protocols for its application in common synthetic transformations, and visual aids to illustrate reaction pathways and workflows.

Compound Data

This compound is a benzylamine derivative that serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics and research chemicals. Its secondary amine functionality allows for a variety of chemical modifications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₅N · HCl |

| Molecular Weight | 185.7 g/mol |

| CAS Number | 76605-79-3 |

| Appearance | Crystalline solid |

| Solubility | DMF: 3 mg/mL, DMSO: 5 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 5 mg/mL[1] |

| Storage Temperature | -20°C |

Table 2: Spectroscopic Data for N-Methyl-1-phenylpropan-1-amine (Free Base)

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 120[2] |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

| Infrared (IR) Spectroscopy | Data available in spectral databases. |

Applications in Organic Synthesis

This compound is a versatile precursor for the synthesis of a variety of organic compounds. The free base, which can be generated in situ or by a separate extraction step, possesses a nucleophilic secondary amine that readily participates in several key organic transformations.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. N-Methyl-1-phenylpropan-1-amine can be synthesized via the reductive amination of a suitable carbonyl compound, or it can be used as the amine component in reactions with other aldehydes and ketones to generate more complex tertiary amines.

References

Application Notes and Protocols: N-Methyl-1-phenylpropan-1-amine hydrochloride for In-Vitro Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-phenylpropan-1-amine hydrochloride is a benzylamine derivative recognized as a central nervous system stimulant.[1] Its mechanism of action primarily involves the modulation of monoamine transporters, specifically those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] By interacting with these transporters, it can increase the synaptic concentration of these key neurotransmitters. The physiological and toxicological properties of this compound are not extensively characterized, making it a subject of interest for research and forensic applications.[2]

Radioligand binding assays are the gold standard for elucidating the affinity and selectivity of compounds like this compound for their molecular targets.[3] These assays are fundamental in pharmacological research, providing quantitative data on ligand-receptor interactions, which is crucial for understanding a compound's potential therapeutic effects and off-target activities.

This document provides detailed protocols for conducting in-vitro receptor binding assays using this compound, focusing on competitive binding assays to determine its affinity for monoamine transporters.

Data Presentation

The binding affinity of this compound for various receptors and transporters is typically determined through competitive radioligand binding assays. The key parameters derived from these experiments are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand, while the Ki value is a measure of the compound's binding affinity for the receptor, calculated from the IC50 value.

| Target Receptor/Transporter | Radioligand Used | Cell Line/Tissue Preparation | Ki (nM) | IC50 (nM) | Hill Slope | Number of Experiments (n) |

| Dopamine Transporter (DAT) | e.g., [³H]WIN 35,428 | HEK293 cells expressing hDAT | Data not available | Data not available | Data not available | |

| Norepinephrine Transporter (NET) | e.g., [³H]Nisoxetine | CHO cells expressing hNET | Data not available | Data not available | Data not available | |